molecular formula C22H19ClN6O4S B2780643 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1020502-55-9

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No. B2780643
CAS RN: 1020502-55-9
M. Wt: 498.94
InChI Key: OLQNFHIKJRZERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O4S and its molecular weight is 498.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds incorporating oxadiazole and pyrazole moieties have been synthesized and characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. These compounds are explored for their potential applications based on their unique structural properties (Nayak et al., 2013).

Antimicrobial Activity

  • Derivatives of pyrazolyl-quinazolin-4(3H)ones have been investigated for their antibacterial and antifungal activities. These studies aim to identify new therapeutic agents against various microbial infections (Patel et al., 2010).

Antioxidant Activity

  • Coordination complexes derived from pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity. This research highlights the potential of these compounds in mitigating oxidative stress-related damage (Chkirate et al., 2019).

Enzyme Inhibition

  • Compounds with 1,3,4-oxadiazole cores have been evaluated for their inhibitory activity against enzymes like five-lipoxygenase, showcasing their potential in the development of anti-inflammatory drugs (Latli et al., 2015).

Neuroprotection

  • Research on compounds structurally related to the query compound includes studies on neuroprotective agents for ischemia-reperfusion damage, suggesting their application in protecting against neuronal injury (Kim et al., 2002).

properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-34-22-18(21-26-20(28-33-21)13-3-5-14(23)6-4-13)19(24)29(27-22)10-17(30)25-9-12-2-7-15-16(8-12)32-11-31-15/h2-8H,9-11,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNFHIKJRZERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

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